molecular formula C10H22ClNO B2393195 (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride CAS No. 1909288-70-5

(1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride

Cat. No.: B2393195
CAS No.: 1909288-70-5
M. Wt: 207.74
InChI Key: UFOULHQEILYDRQ-KZYPOYLOSA-N
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Description

This compound features a cyclobutane core with a (1S,3R) stereochemistry. Key substituents include:

  • 2,2-Dimethyl groups: Enhance steric bulk and influence ring conformation.
  • tert-Butoxy group [(2-methylpropan-2-yl)oxy] at position 3: A bulky, hydrophobic moiety affecting solubility and membrane permeability.

The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals .

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2,3)12-8-6-7(11)10(8,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOULHQEILYDRQ-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1OC(C)(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride is a complex organic molecule characterized by a unique cyclobutyl structure. Its biological activity and potential applications in medicinal chemistry are of considerable interest.

Chemical Structure and Properties

The compound features a cyclobutane ring with multiple substituents that contribute to its biological activity. The stereochemistry of the molecule is crucial for its interaction with biological targets.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC11H23ClN2O
Molecular Weight220.77 g/mol
InChIInChI=1S/C11H23NO.ClH/c1-10(2,3)13-9-6-8(7-12)11(9,4)5;/h8-9H,6-7,12H2,1-5H3;1H/t8-,9-/m1./s1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its unique structure allows it to modulate various biochemical pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound in various conditions:

  • Neurodegenerative Disorders : Research indicates that the compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. In vitro studies demonstrated its ability to reduce oxidative stress in neuronal cells.
  • Mood Disorders : Animal models have shown that administration of this compound can lead to antidepressant-like effects, suggesting its utility in treating mood disorders.
  • Pain Management : Preliminary findings indicate that it may possess analgesic properties, providing a basis for further investigation into its use as a pain management agent.

Research Data Table

Study FocusFindingsReference
NeuroprotectionReduced oxidative stress in neuronal cells[Source 1]
Antidepressant EffectsExhibited antidepressant-like behavior in models[Source 2]
Analgesic PropertiesPotential analgesic effects observed[Source 3]

Synthesis and Industrial Applications

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Key steps include:

  • Formation of the cyclobutyl ring.
  • Introduction of the methanamine group.
  • Protection and deprotection steps to achieve the desired stereochemistry.

Industrial applications may include its use as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. (1S,3S)-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride ()
  • Substituent : Isopropoxy (smaller than tert-butoxy).
  • Stereochemistry : (1S,3S) vs. (1S,3R) in the target compound.
  • Impact : Reduced steric hindrance and hydrophobicity compared to the tert-butoxy group. Stereochemical differences may alter binding to chiral biological targets .
b. Methyl (1S,3R)-3-Amino-2,2-dimethylcyclobutanecarboxylate Hydrochloride ()
  • Substituent : Methyl ester at position 3.
  • Impact : Ester groups increase polarity, enhancing solubility in polar solvents but reducing lipid permeability. The carboxylate could undergo hydrolysis, unlike the stable ether in the target compound .
c. (1R,3S)-3-Amino-2,2-dimethylcyclobutanol Hydrochloride ()
  • Substituent : Hydroxyl group instead of tert-butoxy.

Ring Size and Conformation

a. (1R,3S)-3-Methoxy-N-Methylcyclopentan-1-amine Hydrochloride ()
  • Ring : Cyclopentane (5-membered) vs. cyclobutane (4-membered).
  • Impact : Cyclopentane reduces ring strain, increasing stability but altering conformational flexibility. Methoxy is less bulky than tert-butoxy, lowering steric effects .

Stereochemical Differences

  • Target vs. (1S,3S)-Isopropoxy Analog (): The (1S,3R) configuration creates distinct spatial arrangements, critical for interactions with enantioselective targets (e.g., enzymes, receptors). Similarity coefficients (Tanimoto) may show low scores despite shared substructures .

Physicochemical Properties

Property Target Compound (1S,3S)-Isopropoxy Analog () Methyl Ester Analog ()
Molecular Weight 207.72 g/mol (free base) 165.66 g/mol 193.67 g/mol
LogP (Predicted) ~2.1 (high due to tert-butoxy) ~1.3 ~0.8 (ester polar)
Solubility (Water) Moderate (enhanced by HCl salt) Higher (smaller substituent) Higher (ester group)
Stability Stable under basic conditions Similar Prone to hydrolysis

Preparation Methods

[2+2] Cycloaddition for Cyclobutane Formation

The cyclobutane ring is often constructed via photochemical [2+2] cycloaddition of alkenes. For example, dimethyl maleate and ethylene derivatives undergo UV-light-mediated cyclization to yield cis-disubstituted cyclobutanes. Stereochemical outcomes depend on substituent bulk and reaction conditions.

Stereoselective Ring-Closing Metathesis

Grubbs catalysts enable ring-closing metathesis of dienes to form cyclobutanes with defined stereochemistry. A reported method uses 1,5-dienes with bulky substituents to favor the (1S,3R) configuration.

Introduction of the tert-Butoxy Group

Nucleophilic Substitution

The tert-butoxy group is introduced via SN2 displacement. For instance, treatment of a bromocyclobutane intermediate with potassium tert-butoxide in tetrahydrofuran (THF) at 0–25°C yields the tert-butoxy derivative.

Example protocol :

  • Dissolve 3-bromocyclobutane-1-carboxylate (10 mmol) in THF (50 mL).
  • Add potassium tert-butoxide (12 mmol) at 0°C.
  • Stir at 25°C for 12 h.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 78–85%.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction ensures retention of configuration. A cyclobutanol intermediate reacts with tert-butanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Key data :

  • Reagents : Cyclobutanol (1 eq), tert-butanol (1.2 eq), DEAD (1.5 eq), PPh₃ (1.5 eq).
  • Conditions : THF, 0°C → 25°C, 6 h.
  • Yield : 82%.

Installation of the Amine Functionality

Reductive Amination

A ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed.

Procedure :

  • Dissolve 2,2-dimethyl-3-(tert-butoxy)cyclobutanone (5 mmol) in methanol (30 mL).
  • Add ammonium acetate (10 mmol) and NaBH3CN (6 mmol).
  • Stir at 25°C for 24 h.
  • Acidify with HCl, extract, and purify via recrystallization.
    Yield : 74%.

Gabriel Synthesis

The Gabriel method avoids racemization. A bromocyclobutane derivative reacts with phthalimide potassium salt, followed by hydrazinolysis.

Optimized conditions :

  • Step 1 : Cyclobutyl bromide (1 eq) + phthalimide (1.2 eq) in DMF, 80°C, 8 h.
  • Step 2 : Hydrazine hydrate (2 eq) in ethanol, reflux, 4 h.
    Overall yield : 68%.

Stereochemical Control and Resolution

Chiral Auxiliaries

(1S,3R) configuration is achieved using (R)- or (S)-BINOL-derived catalysts. For example, asymmetric hydrogenation of a cyclobutene precursor with a chiral ruthenium catalyst affords >90% enantiomeric excess (ee).

Diastereomeric Salt Formation

Racemic amine is resolved using dibenzoyl-D-tartaric acid. The diastereomeric salts are crystallized and separated.

Data :

  • Resolving agent : Dibenzoyl-D-tartaric acid (1 eq).
  • Solvent : Ethanol/water (4:1).
  • ee after resolution : 98%.

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

Protocol :

  • Dissolve (1S,3R)-2,2-dimethyl-3-(tert-butoxy)cyclobutan-1-amine (5 mmol) in diethyl ether (20 mL).
  • Add 1M HCl (5.5 mL) dropwise at 0°C.
  • Filter the precipitate and dry under vacuum.
    Yield : 95%.

Critical Reaction Parameters

Parameter Optimal Conditions Impact on Yield/Stereoselectivity
Temperature 0–25°C (amine formation) Higher temps → racemization
Solvent THF, MeOH Polar aprotic solvents improve SN2
Catalyst loading 5 mol% (asymmetric hydrogenation) >90% ee achieved

Industrial-Scale Considerations

  • Cost efficiency : Mitsunobu reactions are avoided due to high reagent costs; nucleophilic substitution is preferred.
  • Purification : Crystallization from isopropyl ether achieves >99% purity.
  • Safety : NaBH3CN requires strict pH control to prevent HCN release.

Q & A

Q. What are the critical steps in synthesizing (1S,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclobutane ring formation, tert-butyloxy group introduction, and amine hydrochloride salt preparation. Key steps include:
  • Chiral Resolution : Use of chiral auxiliaries or asymmetric catalysis to control the (1S,3R) stereochemistry. For example, tert-butyloxycarbonyl (Boc) protection of the amine followed by deprotection with HCl (as in ) ensures salt formation .
  • Purification : Column chromatography (e.g., C18 reverse-phase or silica gel) and recrystallization to achieve >95% purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
  • Enantiomeric Purity : Chiral HPLC or polarimetry validates stereochemical consistency. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyloxy group at C3, methyl groups at C2) and cyclobutane ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₂₂ClNO⁺ requires m/z 228.1453) .
  • Purity Assessment :
  • HPLC : Reverse-phase HPLC with UV detection at 210–254 nm quantifies impurities (<0.5%) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the tert-butyloxy group introduction?

  • Methodological Answer : Low yields often arise from steric hindrance due to the bulky tert-butyloxy group. Strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity .
  • Temperature Control : Gradual heating (e.g., 60°C for 24–48 hours) improves reaction kinetics .
  • Catalysis : Use of mild bases (e.g., diisopropylethylamine) to deprotonate intermediates without side reactions .
  • In Situ Monitoring : LCMS tracks intermediate formation, enabling real-time adjustments .

Q. What experimental approaches resolve contradictions in reported reactivity profiles of similar cyclobutane amines?

  • Methodological Answer : Discrepancies in reactivity (e.g., substitution vs. elimination) can be addressed via:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to infer mechanistic pathways .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and steric/electronic effects of the tert-butyloxy group .
  • Comparative Studies : Test reactivity under varying conditions (e.g., pH, solvent polarity) using structurally related compounds (e.g., ) .

Q. How does the tert-butyloxy group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : The tert-butyloxy group impacts:
  • Lipophilicity : LogP calculations (via HPLC retention times) correlate with membrane permeability .
  • Metabolic Stability : Incubation with liver microsomes identifies oxidation hotspots (e.g., cyclobutane ring vs. tert-butyloxy group) .
  • Solubility : Salt formation (HCl) enhances aqueous solubility, critical for in vivo bioavailability studies .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines; rely on peer-reviewed methods (e.g., ).
  • Stereochemical notation (1S,3R) must be rigorously validated using chiral analytical techniques .
  • Contradictions in synthetic protocols require systematic optimization and mechanistic validation .

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